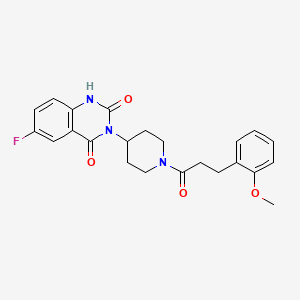
6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Use of Gyrase Resistance Mutants to Guide Selection : A study explored the synthesis of a series of compounds related to quinazoline-2,4-diones, evaluating their effectiveness against gyrase resistance mutants and wild-type strains of Escherichia coli. These compounds were analyzed for their potential to lower antimicrobial minimum inhibitory concentrations (MICs) in resistant strains compared to wild types, aiming to identify features that enhance activity against both resistant and susceptible bacteria. The most active derivatives showed comparable or superior susceptibility in several gyrase mutant strains, highlighting the potential for developing new antimicrobials with activity against resistant bacterial strains (German et al., 2008).
Dual-Targeting Antimicrobial Agents
Comparison of In Vitro Activities : Research comparing the activities of fluoroquinolone-like 2,4- and 1,3-diones against quinolone-resistant Escherichia coli and Staphylococcus aureus strains revealed that certain diones inhibit both gyrase and topoisomerase IV with similar efficacy. This suggests that these compounds could serve as dual-targeting agents against bacterial pathogens, potentially offering a novel approach to combat antimicrobial resistance (Oppegard et al., 2010).
Activity against Mycobacteria
Fluoroquinolone and Quinazolinedione Activities : A study assessed the activity of quinazolinediones, fluoroquinolone-like inhibitors, against cultured Mycobacterium smegmatis. These compounds displayed higher MIC values compared to fluoroquinolones but showed increased relative activity against fluoroquinolone-resistant mutants. Modifications to the compound structure influenced activity against resistant strains, highlighting the importance of structural features in developing new antimicrobials for mycobacterial infections (Malik et al., 2011).
Chemical Synthesis and Mechanisms
Microscopic Mechanism of Light-Induced Reactions : Research into the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipolar cycloadditions provided insights into the microscopic mechanisms of these reactions. This study, employing various electronic structure calculation methods, elucidates the process and efficiency of creating active intermediates for chemical synthesis, offering valuable information for future design and application of photoinduced reactions (He et al., 2021).
Propiedades
IUPAC Name |
6-fluoro-3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-31-20-5-3-2-4-15(20)6-9-21(28)26-12-10-17(11-13-26)27-22(29)18-14-16(24)7-8-19(18)25-23(27)30/h2-5,7-8,14,17H,6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJITAHSBGVXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

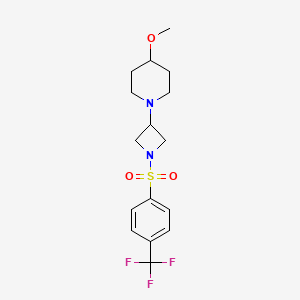
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)
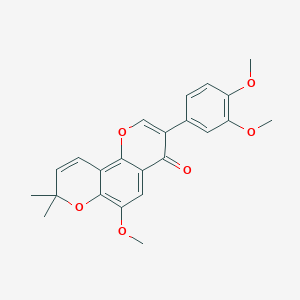
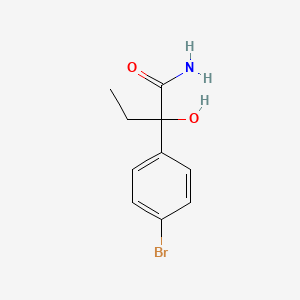
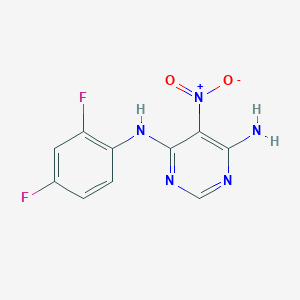
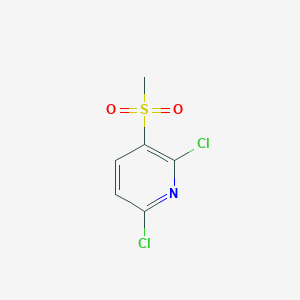
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)
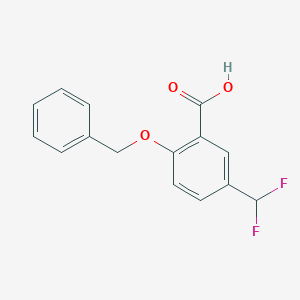
![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)
